3-Chloro-2-fluoro-6-formylbenzoic acid

Catalog No.
S15375229
CAS No.
M.F
C8H4ClFO3
M. Wt
202.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluoro-6-formylbenzoic acid

Product Name

3-Chloro-2-fluoro-6-formylbenzoic acid

IUPAC Name

3-chloro-2-fluoro-6-formylbenzoic acid

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

InChI

InChI=1S/C8H4ClFO3/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-3H,(H,12,13)

InChI Key

FIEIBZPSZAJBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)C(=O)O)F)Cl

3-Chloro-2-fluoro-6-formylbenzoic acid is an aromatic compound characterized by a carboxylic acid functional group attached to a benzene ring with two halogen substituents: chlorine and fluorine. Its molecular formula is C8H4ClFO3C_8H_4ClFO_3 and it has a molecular weight of approximately 202.56 g/mol. The compound is notable for its unique structure, which includes a formyl group (-CHO) at the 6-position of the benzoic acid framework, making it a potentially useful building block in organic synthesis and medicinal chemistry .

Typical of aromatic compounds, including:

  • Electrophilic Substitution Reactions: The presence of the electron-withdrawing groups (chlorine and fluorine) can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack at positions ortho or para to these substituents.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or ethers, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-Chloro-2-fluoro-6-formylbenzoic acid can be synthesized through various methods:

  • Halogenation followed by Formylation:
    • Starting from 2-fluorobenzoic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
    • The resultant compound can then be subjected to formylation using reagents like paraformaldehyde in the presence of an acid catalyst.
  • Direct Functionalization:
    • Advanced synthetic routes may involve direct functionalization of commercially available precursors through transition metal-catalyzed reactions.

These methods allow for the efficient production of this compound in laboratory settings.

3-Chloro-2-fluoro-6-formylbenzoic acid has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of polymers or materials that require specific functional groups for enhanced properties.
  • Agricultural Chemicals: Its derivatives may serve as intermediates in the synthesis of agrochemicals.

The versatility of this compound makes it valuable across multiple fields .

Interaction studies involving 3-chloro-2-fluoro-6-formylbenzoic acid are crucial for understanding its reactivity and potential biological effects. Such studies typically include:

  • Molecular Docking Studies: To predict how this compound interacts with specific biological targets.
  • In Vitro Assays: To evaluate its efficacy against various pathogens or cellular systems.

These studies help elucidate its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-chloro-2-fluoro-6-formylbenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-Chloro-2,6-difluorobenzoic acid225104-76-70.94
4-Chloro-2-fluoro-6-methylbenzoic acid1427395-43-40.94
2-Fluorobenzoic acid161957-55-70.93
2,4,5-Trifluoro-3-chlorobenzoic acid101513-77-30.93

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of chlorine and fluorine substituents in 3-chloro-2-fluoro-6-formylbenzoic acid sets it apart from others, potentially influencing its reactivity and biological activity differently than its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.9832998 g/mol

Monoisotopic Mass

201.9832998 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-11

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